molecular formula C11H8N2O B13926665 4-Hydroxy-7-methylquinoline-3-carbonitrile

4-Hydroxy-7-methylquinoline-3-carbonitrile

Cat. No.: B13926665
M. Wt: 184.19 g/mol
InChI Key: ZMBJRMRQNFBWCB-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylquinoline-3-carbonitrile is a quinoline-based building block designed for research and development in medicinal chemistry. While specific data on this exact compound is limited, its core structure is closely related to several bioactive molecules. Quinoline-3-carbonitrile derivatives have demonstrated significant potential in biological studies, showing excellent selective cytotoxicity against a range of human cancer cell lines, including lung, colon, breast, and liver carcinomas . Furthermore, structurally similar 4-hydroxyquinoline and 7-hydroxyquinoline compounds are frequently investigated for their antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The quinoline scaffold is a privileged structure in drug discovery, also appearing in compounds with antimycobacterial, antifungal, and antiplatelet activities . This specific carbonitrile derivative serves as a versatile synthetic intermediate, suitable for constructing more complex molecules for pharmaceutical R&D and as a key precursor in organic synthesis. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-2-3-9-10(4-7)13-6-8(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJRMRQNFBWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxy 7 Methylquinoline 3 Carbonitrile and Its Precursors

Classical Approaches to Quinoline (B57606) Synthesis and their Adaptation for 4-Hydroxy-7-methylquinoline-3-carbonitrile

Traditional methods for quinoline synthesis, many of which were developed in the late 19th century, remain fundamental in organic chemistry. iipseries.org Their adaptation for the synthesis of a polysubstituted quinoline like this compound requires careful selection of starting materials that bear the necessary methyl and nitrile functionalities.

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry. organicreactions.orgresearchgate.net It generally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. organicreactions.orgwikipedia.org

For the specific synthesis of this compound, a logical adaptation of the Friedländer approach would involve the reaction between 2-amino-4-methylbenzaldehyde (B1282652) or a related ketone and a derivative of malononitrile (B47326), such as ethyl 2-cyanoacetate. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the final quinoline ring system. wikipedia.org The presence of the cyano group on the active methylene (B1212753) component is crucial for installing the 3-carbonitrile substituent. The Niementowski reaction, a variant of the Friedländer synthesis, utilizes an anthranilic acid to produce a 4-hydroxyquinoline (B1666331), making it a highly relevant classical approach. organicreactions.orgscispace.com

Table 1: Friedländer Synthesis Precursors for this compound

2-Aminoaryl Carbonyl Precursor Active Methylene Precursor Resulting Product
2-Amino-4-methylbenzaldehyde Ethyl 2-cyanoacetate This compound

Several classical methods build the quinoline ring by first reacting an aromatic amine (aniline derivative) with a β-dicarbonyl compound or its equivalent, followed by thermal or acid-catalyzed cyclization. The Conrad-Limpach and Gould-Jacobs reactions are prominent examples. pharmaguideline.comfly-chem.com

In the context of this compound, the Gould-Jacobs reaction pathway is particularly pertinent. This process typically begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester derivative. fly-chem.com For the target compound, the synthesis would commence with m-toluidine (B57737) (3-methylaniline) and a reagent like diethyl 2-cyanomethylenemalonate or a similar malononitrile derivative. The initial reaction forms an enamine intermediate. Subsequent thermal cyclization, often requiring high temperatures in solvents like diphenyl ether, induces an intramolecular electrophilic attack on the aromatic ring to form the quinoline system. nih.gov This high-energy cyclization step is necessary to overcome the loss of aromaticity in the phenyl ring during the formation of the heterocyclic ring. nih.gov

Table 2: Gould-Jacobs Reaction Pathway

Step Reactants Intermediate/Product Conditions
1. Condensation m-Toluidine, Diethyl 2-cyanomethylenemalonate Enamine intermediate Lower Temperature

Certain quinoline syntheses involve rearrangement steps to form the final scaffold. One such example is the Camps cyclization, which involves the base-catalyzed cyclization of an o-acylaminoacetophenone. fly-chem.com While not a direct route to the 3-carbonitrile derivative, this highlights a classical strategy where intramolecular condensation following a potential rearrangement (like the Fries rearrangement to generate the necessary o-acylaminophenone precursor) can be a viable, albeit multi-step, approach to substituted quinolinols. Another relevant strategy involves the homo-diaza-Cope rearrangement, which has been used to construct quinoline scaffolds from N-aryl-N′-cyclopropyl hydrazines, demonstrating the utility of rearrangement reactions in this field. mdpi.com

Modern Synthetic Strategies for the this compound Nucleus

Contemporary synthetic chemistry often favors methods that are more efficient, occur under milder conditions, and combine several steps into a single operation.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach is exceptionally well-suited for generating libraries of complex molecules like substituted quinolines.

The synthesis of 7-hydroxy-1,2-dihydroquinoline derivatives, which are structurally related to the target compound, has been achieved via a one-pot, three-component reaction involving an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium (B1175870) acetate. nih.gov The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminophenol to the resulting benzylidenemalononitrile (B1330407) intermediate. Subsequent rearrangement and cyclization yield the final dihydroquinoline product. nih.gov Adapting this for this compound would involve the use of cyclohexanone, a substituted benzaldehyde, and malononitrile in the presence of ammonium acetate. nih.gov These reactions are prized for their atom economy, simplicity, and the ability to generate molecular diversity from readily available starting materials. mdpi.com

Table 3: Example of a Three-Component Reaction for a Related Quinoline

Component 1 Component 2 Component 3 Catalyst Product Type

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. ias.ac.in These methods often involve C-H activation, coupling, or cycloaddition reactions that can offer novel pathways to the quinoline core. While specific examples for this compound are not prominently documented, general principles can be applied. For instance, palladium- or rhodium-catalyzed reactions have been used for cascade C-H activation and heteroannulation to build the quinoline scaffold. mdpi.com Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various catalysts, including mercury or gold complexes, to yield substituted quinolines. nih.gov The synthesis of the required N-(2-alkynyl)-3-methylaniline precursor and its subsequent metal-catalyzed cyclization could provide a modern, albeit indirect, route to the 7-methylquinoline (B44030) core, which would then require further functionalization to install the 4-hydroxy and 3-carbonitrile groups.

Green Chemistry Approaches and Environmentally Benign Procedures

The pursuit of environmentally sustainable chemical manufacturing has led to the development of green chemistry approaches for the synthesis of quinoline derivatives. These methods prioritize the use of less hazardous solvents, catalysts, and energy sources to minimize environmental impact.

One notable green approach involves the use of microwave irradiation in conjunction with a non-toxic, inexpensive, and readily available bismuth chloride (BiCl₃) catalyst. nih.govrsc.org This method has been successfully applied to the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate in ethanol. rsc.org The key advantages of this protocol include moderate to good yields (ranging from 51% to 71%), reduced reaction times, and adherence to the principles of green chemistry by avoiding hazardous reagents and conditions. nih.govrsc.org The proposed mechanism involves the activation of an ester function by BiCl₃, creating an electrophilic site that is subsequently attacked by the secondary amine of the β-enaminone, leading to cyclization and formation of the quinolone ring. rsc.org

The following table summarizes the key features of a green synthetic route for 4-hydroxy-2-quinolone analogues, which can be conceptually applied to the synthesis of this compound.

FeatureDescriptionReference
Catalyst Bismuth Chloride (BiCl₃) nih.govrsc.org
Energy Source Microwave Irradiation nih.govrsc.org
Solvent Ethanol rsc.org
Precursors β-enaminones and Diethyl Malonate rsc.org
Yield 51-71% nih.gov
Advantages Non-corrosive, non-toxic, low-cost, environmentally benign nih.govrsc.org

Functionalization and Derivatization Routes for this compound

The functionalization and derivatization of the this compound scaffold are crucial for exploring its chemical space and developing analogues with tailored properties. chemrxiv.orgchemrxiv.org Programmed, site-selective, metal-catalyzed C–H functionalization has emerged as a powerful strategy for introducing chemical diversity into the quinoline core. chemrxiv.orgchemrxiv.org

Regioselective Hydroxylation and Alkylation Strategies

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the quinoline ring. While direct regioselective hydroxylation of the 7-methylquinoline core can be challenging, strategic C-H activation and the use of directing groups can achieve this transformation.

Alkylation strategies often rely on the inherent reactivity of the quinoline scaffold. For instance, consecutive alkylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates with methyl iodide has been investigated to establish regioselectivity, yielding both O- and N-methylation products. nih.govmdpi.com The reaction proceeds via an SN2 mechanism and is influenced by the polarity of the solvent. nih.govmdpi.com Similar principles can be applied to the alkylation of the hydroxyl group in this compound.

A study on N-alkyl-2,3-dihydro-4-pyridones demonstrated regioselective C5-alkylation in a one-flask procedure using aldehydes and triethylsilane, highlighting a potential route for introducing alkyl groups at specific positions. nih.gov

Carbonitrile Group Transformations and its Synthetic Utility

The carbonitrile group at the C-3 position is a versatile functional handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

The synthetic utility of the carbonitrile group is exemplified in the synthesis of 4-aminoquinoline-3-carbonitriles. These compounds, with their vicinal amino and cyano groups, serve as valuable building blocks for the construction of larger polycyclic systems. researchgate.net Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitriles using a strong base like t-BuLi is a key step in forming the 4-aminoquinoline-3-carbonitrile (B2762942) scaffold. researchgate.net

Modification of the Hydroxyl and Methyl Groups for Analog Generation

The hydroxyl and methyl groups on the this compound molecule offer further opportunities for derivatization to generate a library of analogues. chemrxiv.org

The hydroxyl group can be converted to ethers or esters through standard alkylation or acylation reactions. As demonstrated in the methylation of similar quinoline systems, the choice of base and solvent is critical for controlling the regioselectivity between O- and N-alkylation. nih.govmdpi.com

Modification of the methyl group at the 7-position can be achieved through various synthetic strategies, although direct functionalization can be challenging. One approach could involve the oxidation of the methyl group to a carboxylic acid, which can then be further derivatized.

The following table provides examples of potential modifications to the functional groups of this compound.

Functional GroupPotential ModificationReagents/Conditions
4-Hydroxyl O-Alkylation (Ether formation)Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) mdpi.com
O-Acylation (Ester formation)Acyl chloride or anhydride, Base
3-Carbonitrile Hydrolysis to Carboxylic AcidAcid or Base catalysis
Reduction to AmineReducing agents (e.g., LiAlH₄)
CycloadditionAzides, Dienes
7-Methyl Oxidation to Carboxylic AcidOxidizing agents (e.g., KMnO₄)

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development, scale-up, and optimization. mt.com The primary goals are to ensure a safe, reproducible, and economical manufacturing process. mt.com

Key aspects of process optimization include:

Route Selection: Choosing the most efficient and cost-effective synthetic route.

Process Simplification: Combining reaction steps where possible and identifying catalysts that allow for milder reaction conditions. mt.com

Investigation of Scale-Dependent Variables: Understanding the impact of factors such as dosing rates, mixing, and mass transfer on the reaction outcome at a larger scale. mt.com

Safety Hazard Analysis: Identifying and controlling potential exotherms and other safety risks associated with the scaled-up process. mt.com

A patent for the industrial preparation of a related compound, 4,7-dichloroquinoline, provides insights into the types of processes that can be adapted for large-scale production. google.com This process involves hydrolysis, decarboxylation, and chlorination steps, with a focus on high yield and purity suitable for industrial applications. google.com The use of solvents like paraffin (B1166041) oil and toluene (B28343), and reagents like phosphorus oxychloride, are common in industrial settings. google.com

The following table outlines critical parameters for process optimization and scale-up.

ParameterConsiderationImportance
Reaction Kinetics Understanding the rate of reaction to optimize temperature, pressure, and catalyst loading.Efficiency and Safety
Heat Transfer Managing the heat generated by exothermic reactions to prevent runaway reactions.Safety and Product Quality
Mass Transfer Ensuring efficient mixing of reactants, especially in multiphase systems.Reaction Rate and Yield
Crystallization and Isolation Developing robust procedures for obtaining the final product with high purity and yield.Product Quality and Cost
Solvent and Reagent Selection Choosing materials that are cost-effective, readily available, and have a favorable safety and environmental profile.Economics and Sustainability

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 7 Methylquinoline 3 Carbonitrile

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. In the case of 4-hydroxy-7-methylquinoline-3-carbonitrile, the reaction is directed towards the carbocyclic (benzene) portion of the molecule. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The regioselectivity of the substitution on the benzene (B151609) ring is controlled by the combined electronic effects of the existing substituents.

The directing effects of the key groups are:

4-Hydroxy Group: As a powerful activating group, the hydroxyl substituent directs incoming electrophiles to the ortho and para positions. In this molecule, the ortho position is C-5. wikipedia.org

7-Methyl Group: This alkyl group is a moderately activating, ortho and para director. wikipedia.org The positions ortho to the methyl group are C-6 and C-8, while the para position is not available.

Quinoline Ring System: In unsubstituted quinoline, electrophilic attack preferentially occurs at the C-5 and C-8 positions, which is attributed to the formation of more stable carbocation intermediates where the aromaticity of the pyridine ring is preserved in some resonance structures. youtube.com

Considering these factors, the positions most susceptible to electrophilic attack are C-5 and C-8. The strong activation by the 4-hydroxyl group significantly favors substitution at the C-5 position. Studies on related 8-substituted quinolines have also demonstrated a high propensity for halogenation at the C-5 position. researchgate.netrsc.org Nitration of 7-methylquinoline (B44030) has been shown to selectively yield the 8-nitro derivative, highlighting the influence of the methyl group in directing substitution to its ortho position. brieflands.com Therefore, a mixture of products, primarily at the C-5 and C-8 positions, can be anticipated depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Directing Influences Predicted Reactivity
C-5 ortho to 4-OH (strong activation); adjacent to fused ring Highly Favored
C-6 ortho to 7-CH3 (moderate activation) Moderately Favored

Nucleophilic Substitution Reactions, particularly at the C-4 position and Carbonitrile group

While the electron-rich aromatic rings are generally unreactive towards nucleophiles, the C-4 position of the quinoline ring can be rendered highly electrophilic. The hydroxyl group at C-4 is a poor leaving group, but its conversion into a better leaving group, such as a tosylate or a halide, dramatically increases the reactivity of this position towards nucleophilic substitution.

For instance, treatment of analogous 4-hydroxyquinolinones with phosphoryl chloride (POCl₃) can convert the 4-hydroxyl group into a 4-chloro substituent. mdpi.com This 4-chloro derivative then becomes an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the chloride, including:

Amines: Reaction with primary and secondary amines to yield 4-aminoquinoline (B48711) derivatives.

Thiols: Reaction with thiols in the presence of a base to produce 4-thioether derivatives. mdpi.com

Azides: Displacement with sodium azide (B81097) to form 4-azidoquinolines. mdpi.com

Hydrazines: Reaction with hydrazine (B178648) to yield 4-hydrazinoquinolines. mdpi.com

The carbon atom of the carbonitrile group is also electrophilic; however, direct nucleophilic substitution at this group is not a typical reaction pathway. Instead, it undergoes addition reactions, which are discussed in the following section.

Reactions Involving the Carbonitrile Group: Hydrolysis, Reduction, and Cyclization

The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. For this compound, hydrolysis would result in the formation of 4-hydroxy-7-methylquinoline-3-carboxylic acid. sigmaaldrich.com

Reduction: Catalytic hydrogenation or, more commonly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the carbonitrile group into a primary amine. This transformation would yield (4-hydroxy-7-methylquinolin-3-yl)methanamine, a valuable intermediate for further functionalization.

Cyclization: The carbonitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents. For instance, reaction with hydrazine could potentially lead to the formation of fused pyrazole (B372694) rings, a common reaction pathway for related quinolinone derivatives. thieme-connect.com

Table 2: Key Transformations of the Carbonitrile Group

Reaction Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, H₂O Carboxylic Acid
Reduction LiAlH₄, then H₂O Primary Amine (Aminomethyl)

Reactivity of the Hydroxyl Group: Tautomerism and Derivatization Potential

The 4-hydroxyl group is a critical determinant of the compound's chemical properties, primarily through tautomerism and its potential for derivatization.

Tautomerism: 4-Hydroxyquinoline (B1666331) derivatives exist in a tautomeric equilibrium with their corresponding 4-quinolone (or quinolin-4(1H)-one) form. nih.govwikipedia.org For the parent 4-hydroxyquinoline, extensive studies have shown that the keto (4-quinolone) form is generally favored in both the solid state and in polar solutions. researchgate.netresearchgate.netnih.gov This preference is attributed to the stability of the amide-like functionality within the pyridine ring. X-ray crystallography and NMR spectroscopy on 4-hydroxy-2(1H)-quinolone confirm the predominance of the diketo tautomer. researchgate.net

However, the substitution pattern can influence this equilibrium. Theoretical studies on related ethyl 4-oxo-7-methylquinoline-3-carboxylate have indicated that the 4-hydroxyquinoline (enol) form is energetically more stable than the quinolone (keto) form, which contrasts with the unsubstituted parent compound. nih.gov This suggests that for this compound, the enol tautomer may have significant stability.

Derivatization: The hydroxyl group serves as a key handle for further molecular modification.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated (e.g., with alkyl halides) or acylated (e.g., with acid anhydrides) under basic conditions to form the corresponding ethers and esters. researchgate.netnih.gov

Conversion to a Leaving Group: As mentioned in section 3.2, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate, mesylate) or a halide, transforming it into an excellent leaving group for nucleophilic substitution reactions. mdpi.com

Reactivity of the Methyl Group and its Functionalization

The methyl group at the C-7 position is attached to an aromatic ring and can be considered a benzylic-type substituent. While less reactive than the methyl group in toluene (B28343) due to the heterocyclic nature of the ring, it is still susceptible to certain functionalization reactions.

Oxidation: Vigorous oxidation, for example with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, can oxidize the methyl group to a carboxylic acid. pvamu.edu This would yield 4-hydroxy-3-cyanoquinoline-7-carboxylic acid. In some cases, oxidation of methylquinolines can lead to the formation of pyridine carboxylic acids through the cleavage of the benzene ring. youtube.com

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can undergo halogenation to produce a 7-(halomethyl)quinoline derivative. wikipedia.org This product is a versatile intermediate, as the benzylic-type halide is reactive towards nucleophilic displacement. Studies on 8-methylquinoline (B175542) have shown that halogenation can occur at the methyl group under certain conditions. rsc.org

Photochemical and Electrochemical Transformations of this compound

The photochemical behavior of quinoline derivatives can be complex. Studies on the parent 4-hydroxyquinoline (4HQN) have shown that it undergoes UV irradiation to form triplet states, with the keto form being the major tautomeric structure in the ground and excited states. nih.govresearchgate.net Intense laser irradiation can lead to biphotonic ionization. nih.gov For the specific compound this compound, detailed photochemical or electrochemical studies are not widely reported in the literature. It can be inferred that the compound possesses UV-absorbing properties due to its extended aromatic system and may undergo decomposition upon prolonged exposure to UV light, similar to related heterocycles. researchgate.net

Reaction Mechanisms and Transition State Analysis for its Chemical Transformations

The chemical transformations of this compound are governed by well-established reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. The aromatic π-system attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. Computational studies on 8-hydroxyquinoline (B1678124) have used Density Functional Theory (DFT) to model the electron density of the highest occupied molecular orbital (HOMO) to predict the most probable sites of electrophilic attack. orientjchem.orgresearchgate.net

Nucleophilic Aromatic Substitution (at C-4): After conversion of the hydroxyl group to a good leaving group (e.g., -Cl), the SNAr mechanism becomes operative. This is also a two-step process. First, a nucleophile attacks the electron-deficient C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atom. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.

Nitrile Hydrolysis: The mechanism for nitrile hydrolysis depends on the pH. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Both pathways proceed through a tautomerization step from an imidic acid to an amide, which is then further hydrolyzed to the carboxylic acid.

Theoretical calculations, such as DFT, are crucial for understanding the finer details of these reactions, including the relative energies of tautomers, the stability of reaction intermediates, and the energy barriers of transition states. researchgate.netorientjchem.org

Biological and Pharmacological Research Potential of 4 Hydroxy 7 Methylquinoline 3 Carbonitrile and Its Analogs

Enzyme Inhibition Studies and Target Identification

The ability of 4-hydroxy-7-methylquinoline-3-carbonitrile analogs to inhibit various enzymes is a cornerstone of their therapeutic potential. Research has delved into their effects on kinases, microbial enzymes, and proteases, revealing specific structural features that govern their inhibitory activity.

Analogs of this compound, particularly those with an anilino group at the 4-position (4-anilino-3-quinolinecarbonitriles), have been identified as potent kinase inhibitors. A high-throughput screening identified two series of substituted 4-anilino-3-quinolinecarbonitriles as potent inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1), a key enzyme in the Ras-MAPK signaling pathway. nih.gov These compounds were found to be competitive inhibitors of ATP binding to MEK1, with IC₅₀ values less than 10 nmol/L. nih.gov Notably, they showed high selectivity for MEK1, with minimal or no effect on other kinases such as Raf, EGFR, Akt, CDK4, or MK2 at concentrations over 100 times higher than their MEK1 inhibitory concentration. nih.gov

Further research into this class of compounds has focused on optimizing their structure to target other kinases. For instance, modifications of the 4-anilinoquinoline scaffold have led to the development of potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. nih.gov Optimization of the C-4 anilino group and substitutions at other positions on the quinoline (B57606) ring resulted in compounds with significantly increased inhibition of Src kinase activity. nih.gov For example, the compound 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile demonstrated an IC₅₀ of 1.2 nM in an Src enzymatic assay. nih.gov

Additionally, the 4-anilinoquinoline framework has been explored for its activity against Protein Kinase Novel 3 (PKN3). A library of these compounds led to the identification of 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a potent PKN3 inhibitor with an IC₅₀ of 1.3 μM in cellular assays. researchgate.netbiorxiv.org

Table 1: Kinase Inhibition by 4-Anilino-3-quinolinecarbonitrile Analogs
Compound ClassTarget KinaseReported Potency (IC₅₀)Reference
Substituted 4-anilino-3-quinolinecarbonitrilesMEK1<10 nmol/L nih.gov
4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrileSrc1.2 nM nih.gov
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN31.3 µM (in cells) researchgate.netbiorxiv.org

The quinolone scaffold is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. mdpi.comresearchgate.net Research has shown that the 4-hydroxy-2-quinolone fragment is a crucial component for the inhibition of the DNA gyrase subunit B (GyrB). nih.gov This has guided the discovery of novel GyrB inhibitors. For example, a 4-hydroxy-2-quinolone-3-carboxamide derivative incorporating an N-quinazolinone moiety was identified as a potent inhibitor of S. aureus GyrB. nih.gov

Virtual screening approaches have also successfully identified novel DNA gyrase inhibitors that are structurally distinct from previously known compounds, offering potential scaffolds for developing new antibacterial agents against fluoroquinolone-resistant strains. nih.gov Furthermore, molecular docking studies with newly synthesized quinoline-3-carbonitrile derivatives have suggested that DNA gyrase is a probable target, corroborating the likely mechanism of their antibacterial action. nih.gov The primary mechanism involves the stabilization of the enzyme-DNA cleavage complex, which obstructs the re-ligation of DNA strands, leading to lethal double-stranded breaks. mdpi.com

Table 2: Inhibition of S. aureus DNA Gyrase B by 4-Hydroxy-2-quinolone Analogs
Compound IDDescriptionGyrB Inhibition (IC₅₀)Reference
f1N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide1.21 µM nih.gov
f4Structurally modified analog of f10.31 µM nih.gov
f14Structurally modified analog of f10.28 µM nih.gov

The structural versatility of quinoline derivatives has also been leveraged to develop inhibitors for various proteases. For instance, quinoline-based P2–P4 macrocyclic derivatives have been investigated as pan-genotypic inhibitors of the Hepatitis C Virus (HCV) NS3/4a serine protease. nih.gov In these designs, the quinoline moiety replaces other heterocyclic systems to explore the effects of substitution at the 4-position on inhibitory activity. nih.gov

More recently, in the context of the COVID-19 pandemic, a topology-constrained molecular generative model was used to discover novel quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication. biorxiv.org Additionally, the quinoline scaffold has been central to the development of brain-penetrant, parasite-selective 20S proteasome inhibitors for treating Human African Trypanosomiasis. acs.org In another study, cinnoline (B1195905) derivatives, which are structurally related to quinolines, were synthesized and evaluated as reversible competitive inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.gov

Receptor Modulatory Activity (e.g., GPCRs, Nuclear Receptors)

Beyond enzyme inhibition, quinoline analogs have shown potential as modulators of cellular receptors. Specifically, derivatives of 4-quinolone-3-carboxamide have been recognized as potent and selective ligands for the cannabinoid type-2 receptor (CB2R), a G-protein coupled receptor (GPCR). nih.gov Research aimed at improving the physicochemical properties, such as aqueous solubility, of these ligands led to the exploration of scaffold modifications, including the shift to a 4-hydroxy-2-quinolone structure. This modification resulted in a new class of CB2R ligands with high affinity (Kᵢ < 1 nM) and excellent selectivity over the CB1 receptor. nih.gov These findings highlight the potential of the 4-hydroxy-quinolone scaffold in developing receptor-targeted therapeutics.

Antimicrobial and Antifungal Activity Profiles

A significant body of research has been dedicated to the antimicrobial and antifungal properties of quinoline derivatives. These compounds have demonstrated broad-spectrum activity against various pathogens.

Newly synthesized quinoline-3-carbonitrile derivatives have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacterial strains. nih.gov Similarly, 4-hydroxy-3-methyl-2-alkenylquinolines produced by Burkholderia species have demonstrated inhibitory activity, particularly against Gram-positive bacteria. researchgate.netnih.gov Other studies have reported the antifungal activity of various quinoline analogs. For example, 7-chloroquinolin-4-yl arylhydrazone derivatives exhibited activity against several oral fungi, including various Candida and Rhodotorula species, with potencies comparable to the drug fluconazole. nih.govresearchgate.net Fluorinated quinoline analogs have also been synthesized and shown to possess good activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

Table 3: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Analogs
Fungal SpeciesMost Active CompoundActivity (MIC)Reference
Rhodotorula glutinisCompound 4o32 µg/mL (Comparable to fluconazole) researchgate.net
Candida parapsilosisCompound 4a25 µg/mL researchgate.net

The primary mechanism for the antibacterial action of many quinoline-based compounds is the inhibition of DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net By targeting these essential enzymes, the compounds interfere with DNA replication, leading to bacterial cell death. mdpi.comnih.gov

In addition to this well-established mechanism, other modes of action have been identified for related compounds. For example, certain 4-hydroxy-quinolone analogs, such as 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), have been found to inhibit biofilm formation in pathogenic bacteria like Staphylococcus haemolyticus. researchgate.netnih.gov This anti-biofilm activity represents an alternative strategy to combat bacterial colonization and virulence. nih.gov For other related heterocyclic compounds like hydroxycoumarins, the antibacterial mechanism has been linked to the physical disruption of the bacterial cell membrane, in addition to biofilm inhibition. mdpi.com This membrane-disrupting action provides another avenue through which these classes of compounds can exert their antimicrobial effects.

Fungal Cell Wall or Membrane Disruption

The integrity of the fungal cell wall and membrane is a critical target for the development of new antifungal agents. Quinoline derivatives have shown potential in disrupting these essential structures, leading to fungal cell death.

Research into quinoline derivatives inspired by natural quinine (B1679958) alkaloids has identified compounds with significant fungicidal activities. acs.org Preliminary mechanism studies on specific derivatives revealed their ability to induce changes in the permeability of the cell membrane in the fungus Sclerotinia sclerotiorum. acs.org This disruption of the membrane leads to an accumulation of reactive oxygen species and a loss of mitochondrial membrane potential. acs.org

Further studies on a diversified set of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives identified a potent compound, designated Ac12. acs.orgnih.gov Mechanistic investigations suggest that Ac12 may cause abnormal morphology of fungal cell membranes, leading to an increase in membrane permeability and the subsequent release of cellular contents. acs.orgnih.gov Another class of derivatives, 8-hydroxyquinoline-triazoles, has also been investigated. A fluorescent derivative from this class was found to accumulate at the cell edge of fungal cells. researchgate.netmdpi.com Subsequent sorbitol protection assays and scanning electron microscopy (SEM) analysis suggested that the antifungal action is likely due to cell wall damage, which causes cell shrinkage and surface roughness. researchgate.netmdpi.com

Compound ClassProposed Fungal TargetObserved EffectsReference Fungus
Quinine-inspired quinolinesCell MembraneIncreased permeability, ROS accumulation, loss of mitochondrial membrane potentialSclerotinia sclerotiorum
2,8-bis(trifluoromethyl)-4-quinolinolsCell MembraneAbnormal morphology, increased permeability, release of cellular contentsS. sclerotiorum, B. cinerea
8-Hydroxyquinoline-triazolesCell WallCell shrinkage, surface roughness, disruptionCandida albicans

Antiparasitic and Antiviral Efficacy Studies

The structural versatility of quinoline and its analogs has made them a rich source for the discovery of agents against a variety of parasites and viruses.

Antiparasitic Research

Anti-Chagas: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in Latin America. nih.gov Research has shown that certain quinazoline (B50416) derivatives, which are structurally related to quinolines, are potent against T. cruzi. nih.govnih.gov Specifically, derivatives containing nitrobenzoyl substituents have demonstrated high potency and a strong selectivity index, as they were not toxic to human control cells. nih.govnih.gov Studies on 4-aminoquinoline (B48711) derivatives have also shown that their activity against T. cruzi can be significantly enhanced when combined with hemin. researchgate.net

Antimalarial: Quinoline-based compounds have historically been pivotal in the fight against malaria. nih.gov Derivatives such as chloroquine (B1663885) function by accumulating in the parasite's acidic food vacuole and disrupting the detoxification of heme. nih.gov The emergence of drug-resistant strains of Plasmodium has spurred the development of new quinoline analogs and hybrid compounds. nih.govnih.gov For instance, Ferroquine, a quinoline-ferrocene hybrid, has been reported to be effective against multi-drug resistant P. falciparum isolates. nih.gov Structural optimization of older drugs like chloroquine has led to compounds like hydroxychloroquine (B89500) and amodiaquine, which have shown increased efficacy against resistant strains.

Antiviral Research

Anti-HIV: The Human Immunodeficiency Virus (HIV) has been a major focus of antiviral drug discovery, and quinoline derivatives have emerged as promising candidates targeting various stages of the viral life cycle. researchgate.netnih.gov Some isoquinoline-based analogs function as CXCR4 antagonists, showing excellent antiviral activity against both HIV-1 and HIV-2. mdpi.com Other derivatives, such as 7-hydrazino-8-hydroxyquinolines, are active at submicromolar concentrations and may act by inhibiting the human protein Ku70, which is involved in the transcription of viral genes. mdpi.com Additionally, quinoline derivatives have been designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key enzyme for HIV replication. nih.gov The quinolone derivative elvitegravir (B1684570) is a known HIV integrase inhibitor. researchgate.net

ActivityCompound Class/DerivativeProposed Mechanism of ActionTarget Organism/Virus
Anti-Chagas Quinazoline nitro-derivativesNot specifiedTrypanosoma cruzi
Antimalarial 4-Aminoquinolines (e.g., Chloroquine)Heme detoxification disruptionPlasmodium species
Quinoline-ferrocene hybrids (e.g., Ferroquine)PfCRT blockingP. falciparum
Anti-HIV Isoquinoline-based derivativesCXCR4 antagonismHIV-1, HIV-2
7-Hydrazino-8-hydroxyquinolinesKu70 inhibitionHIV
General quinoline derivativesNon-nucleoside reverse transcriptase inhibition (NNRTI)HIV

Anticancer Research through Cellular Pathway Modulation

Quinoline derivatives have been extensively investigated for their anticancer properties, which are often exerted through the modulation of key cellular pathways that control cell growth, proliferation, and survival. orientjchem.org

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Several quinoline analogs have been identified as potent inducers of apoptosis.

For example, studies on 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have identified compounds that are potent apoptotic inducers. nih.gov Similarly, bis-quinoline compounds have been shown to induce apoptosis in leukemia cells, a finding confirmed through the observation of high sub-G1 peaks in cell cycle analysis and positive annexin-V-FITC staining. mdpi.com Novel 7-chloro-(4-thioalkylquinoline) derivatives have also demonstrated the ability to induce apoptosis in leukemia cell lines. mdpi.com Furthermore, a class of quinoline compounds known as Panulisib has been shown to induce apoptosis as part of its anticancer activity. nih.gov

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. Inducing cell cycle arrest is a key strategy in cancer therapy.

Quinoline derivatives have been shown to arrest the cell cycle at various phases. A novel quinoline derivative, 91b1, was found to cause an accumulation of cancer cells in the G0/G1 phase. nih.gov Other derivatives, including certain 7-chloro-(4-thioalkylquinolines), also induce G0/G1 arrest. mdpi.com In contrast, some 4-anilinoquinoline-3-carbonitrile derivatives arrest the cell cycle in the S phase. nih.gov Other analogs have been found to block the cell cycle in the G1 or G2/M phases. mdpi.comnih.gov For instance, the METTL3 inhibitor STM2457, which contains a quinoline ring, demonstrates antiproliferative effects through cell cycle arrest and apoptosis. acs.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Inhibiting angiogenesis is therefore a promising strategy for cancer treatment.

Quinoline and quinazoline analogs have been developed as potent angiogenesis inhibitors. nih.govnih.gov Some derivatives function by inhibiting key receptor tyrosine kinases involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) receptor (VEGFR-2). nih.govacs.org For example, a quinazoline analog known as HMJ-30 was found to inhibit vessel branching and sprouting, suppress endothelial cell migration, and disrupt the formation of tube-like structures. nih.gov Other quinoline-based compounds like Panulisib also exhibit antiangiogenic activity. nih.gov Research has led to the development of novel sulfonamide derivatives containing a quinoline core that act as potent VEGFR-2 inhibitors. acs.orgacs.org

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A common mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell.

Certain quinoline derivatives have been found to reverse MDR. The compound MS-209 (dofequidar) is a novel quinoline derivative that effectively reverses P-gp-mediated MDR. nih.govacs.orgnih.gov It works by inhibiting the P-gp efflux pump, thereby increasing the intracellular accumulation and efficacy of co-administered antitumor agents. nih.gov Another quinoline derivative, designated 160a, has also been shown to reverse the MDR phenotype in tumor cells that overexpress P-gp by modulating this drug efflux action. mdpi.com These findings suggest that quinoline-based compounds could be used in combination with conventional chemotherapy to overcome drug resistance in cancer cells. nih.govmdpi.com

Anticancer MechanismCompound/ClassSpecific Pathway/TargetCell Line/Model
Apoptosis Induction 4-anilinoquinoline-3-carbonitrile (6d)Apoptotic pathwaysSK-BR-3, A431
Bis-quinolines (2a-c)Caspase 3 activationU937 Leukemia
Cell Cycle Arrest Quinoline derivative (91b1)G0/G1 phase arrestEsophageal cancer cells
4-anilinoquinoline-3-carbonitrile (6d)S phase arrestSK-BR-3, A431
SGI-1027 analoguesG1 or G2/M phase blockOsteosarcoma cells
Angiogenesis Inhibition Quinazoline analog (HMJ-30)VEGF-induced pathwaysHUVECs
Sulfonamide-quinoline derivativesVEGFR-2 inhibitionHCT-116, HepG-2, MCF-7
MDR Reversal MS-209 (dofequidar)P-glycoprotein (P-gp) inhibitionP388/VCR, K562/ADM
Quinoline derivative (160a)P-glycoprotein (P-gp) inhibitionK562/A02

Anti-inflammatory and Immunomodulatory Effects

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and immunomodulatory effects. Research into analogs of this compound, particularly those based on the 4-hydroxy-2-quinolinone core, has provided insights into their potential as anti-inflammatory agents. The evaluation of these compounds often involves assessing their ability to inhibit enzymes like lipoxygenase (LOX) and their antioxidant capacity, both of which are relevant to the inflammatory process.

A series of 4-hydroxy-2-quinolinone carboxamides were synthesized and evaluated for their ability to inhibit soybean LOX, which serves as an indicator of anti-inflammatory activity. Among the tested compounds, certain derivatives demonstrated significant inhibitory potential. For instance, quinolinone–carboxamide compounds, specifically analogs referred to as 3h and 3s in one study, exhibited the best LOX inhibitory activity with an IC50 value of 10 μM. mdpi.com Furthermore, a multi-target agent, carboxamide 3g , displayed combined antioxidant and LOX inhibitory activity, with an IC50 of 27.5 μM for LOX inhibition. mdpi.com This compound also showed 100% inhibition of lipid peroxidation, a 67.7% ability to scavenge hydroxyl radicals, and a 72.4% activity in the ABTS radical cation decolorization assay, highlighting its multifaceted anti-inflammatory potential. mdpi.com

The immunomodulatory effects of quinoline derivatives can be linked to their influence on various signaling pathways and immune cell functions. Polyphenolic compounds, which share structural motifs with the hydroxylated quinoline core, are known to modulate immune responses. mdpi.com They can impact immune cell populations, regulate cytokine production, and affect the expression of pro-inflammatory genes. mdpi.com For example, some natural compounds exert their anti-inflammatory effects by inhibiting the proliferation and cytokine production of T cells. nih.gov While direct studies on the immunomodulatory effects of this compound are limited, the known activities of related structures suggest that it could potentially modulate immune responses by interfering with pro-inflammatory pathways.

Neuroprotective and Central Nervous System Activity (e.g., anticonvulsant)

Quinoline and its derivatives have been investigated for their potential effects on the central nervous system, including neuroprotective and anticonvulsant activities. mdpi.com The 4-hydroxyquinolin-2-one scaffold, structurally related to this compound, has been specifically noted for its anticonvulsive effects. researchgate.net This suggests that compounds containing this core structure may have the potential to modulate neuronal excitability.

Research on various quinoline and quinazolinone analogs has demonstrated their promise as anticonvulsant agents. For instance, a novel series of 7-substituted-4(3H)-quinazolinones were synthesized and evaluated for their anticonvulsant activity, with several compounds showing advanced efficacy and lower neurotoxicity compared to reference drugs. nih.gov While these are not direct analogs of this compound, the findings highlight the potential of the broader quinoline/quinazolinone class of compounds in the development of new CNS-active agents.

The neuroprotective potential of these compounds is often linked to their antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases, and compounds that can scavenge free radicals may offer therapeutic benefits. As discussed in the anti-inflammatory section, many quinolinone derivatives exhibit significant antioxidant activity. mdpi.com This antioxidant capacity could contribute to neuroprotective effects by mitigating neuronal damage caused by reactive oxygen species. For example, some polyphenols have demonstrated neuroprotective properties due to their antioxidant activities and their ability to reduce reactive oxygen species. mdpi.com

Mechanisms of Action at the Molecular and Cellular Level

The potential mechanisms of action for this compound and its analogs can be inferred from the activities of structurally related compounds. The quinoline core is known to interact with a variety of biological targets, leading to a range of pharmacological effects.

One of the well-established mechanisms for some quinoline derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov This is the primary mechanism of action for quinolone antibiotics. nih.gov While this compound is not an antibiotic, this precedent highlights the ability of the quinoline scaffold to interact with enzymatic targets.

In the context of anti-inflammatory activity, the inhibition of enzymes like lipoxygenase (LOX) is a key mechanism. As previously mentioned, certain 4-hydroxy-2-quinolinone carboxamides are effective LOX inhibitors. mdpi.com LOX enzymes are involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting LOX, these compounds can reduce the production of these inflammatory molecules.

Furthermore, the antioxidant activity of these compounds suggests a mechanism involving the scavenging of reactive oxygen species (ROS). ROS can cause cellular damage and contribute to inflammation and neurodegeneration. The hydroxyl group on the quinoline ring is likely a key contributor to this antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. mdpi.com

At the cellular level, quinoline derivatives can modulate various signaling pathways. For example, some polyphenols, which share the hydroxylated aromatic ring feature, can inhibit the NF-κB signaling pathway. mdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. mdpi.com Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Potential Mechanism of ActionMolecular/Cellular TargetPharmacological EffectSupporting Evidence from Analogs
Enzyme InhibitionLipoxygenase (LOX)Anti-inflammatory4-hydroxy-2-quinolinone carboxamides inhibit LOX mdpi.com
Enzyme InhibitionDNA GyraseAntibacterial (by analogy)4-hydroxyquinoline-3-carboxylic acid derivatives inhibit DNA gyrase nih.gov
Antioxidant ActivityReactive Oxygen Species (ROS)Anti-inflammatory, Neuroprotective4-hydroxy-2-quinolinone carboxamides scavenge free radicals mdpi.com
Modulation of Signaling PathwaysNF-κB PathwayAnti-inflammatory, ImmunomodulatoryPolyphenols are known to inhibit the NF-κB pathway mdpi.com

Intracellular Signaling Pathway Perturbation

The core structure of this compound is a scaffold that is present in numerous biologically active molecules known to interfere with intracellular signaling pathways. Analogs of this compound have demonstrated capabilities to modulate the activity of key enzymes within these pathways, suggesting that this compound could possess similar properties.

Research into a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles has identified these compounds as inhibitors of Src kinase. nih.gov Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various signaling pathways that control cell proliferation, differentiation, survival, and adhesion. Dysregulation of Src kinase activity is frequently observed in various cancers, making it a significant target for therapeutic intervention. The lead compound from this series demonstrated potent activity in both enzymatic and cellular assays and exhibited in vivo anti-tumor activity in a xenograft model. nih.gov

Furthermore, pyrano[3,2-c]quinoline analogues, which share a fused heterocyclic system with the quinoline core, have been synthesized and evaluated for their anti-inflammatory and anticancer activities. researchgate.net Certain compounds in this series were found to be potent inhibitors of TNF-α and IL-6 production, key cytokines in inflammatory signaling pathways. researchgate.net This suggests that the quinoline scaffold can be a crucial element for interacting with proteins involved in inflammatory and oncogenic signaling.

The potential for 4-hydroxyquinoline (B1666331) derivatives to act as cytotoxic agents has also been explored, with studies indicating their ability to induce apoptosis in cancer cells. nih.gov This activity is often linked to the perturbation of signaling pathways that regulate cell survival and death.

Table 1: Biological Activities of this compound Analogs

Compound Class Biological Activity Target/Pathway
4-Anilino-7-pyridyl-3-quinolinecarbonitriles Src Kinase Inhibition, Anti-tumor Src Kinase Signaling
Pyrano[3,2-c]quinoline Analogues Anti-inflammatory, Anticancer TNF-α and IL-6 Inhibition

Protein-Ligand Interaction Dynamics

The interaction of small molecules with protein targets is fundamental to their pharmacological effect. Molecular docking studies on various quinoline derivatives have provided insights into the potential binding modes and affinities that analogs of this compound might exhibit.

In silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a have revealed potential binding affinities ranging from -5.3 to -6.1 Kcal/mol. semanticscholar.org These studies identified key amino acid residues such as ILE-8, ILE-18, LYS-7, and TRP-12 as being involved in the interaction, which includes hydrogen bonding and hydrophobic interactions. semanticscholar.org

Similarly, molecular docking studies of quinoline-based chalcones as potential HIV reverse transcriptase (RT) inhibitors have been performed. These studies showed that the quinoline scaffold could fit into the allosteric site of HIV RT. Some of the designed compounds exhibited better docking scores than standard drugs, with interactions involving key residues like LYS 101 and TRP229 through hydrogen bonding and hydrophobic interactions. nih.gov

The 4-hydroxyquinoline-3-carboxylic acid scaffold, which is structurally related to the compound of interest, has been investigated for its interaction with dehydrogenase enzymes. nih.gov These studies have shown that lipophilic congeners have a specificity for inhibiting mitochondrial malate (B86768) dehydrogenase, suggesting that substitutions on the quinoline ring can significantly influence protein binding and specificity. nih.gov

Table 2: Protein-Ligand Interaction Data for Analogs of this compound

Compound Class Target Protein Key Interacting Residues Predicted Binding Affinity (Kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivatives CB1a ILE-8, ILE-18, LYS-7, TRP-12 -5.3 to -6.1
Quinoline-based chalcones HIV Reverse Transcriptase LYS 101, TRP229 Not specified

Theoretical and Computational Chemistry Insights into 4 Hydroxy 7 Methylquinoline 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecular systems. acs.org Such calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, indicating the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.orgresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For quinoline (B57606) derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attack. The energies of these orbitals are fundamental in calculating various reactivity descriptors, including chemical hardness, softness, and electronegativity. nih.gov

Table 1. Calculated Frontier Molecular Orbital Properties for a 4-Hydroxyquinoline (B1666331) Derivative.
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.50Indicates chemical reactivity and kinetic stability

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. deeporigin.comchemrxiv.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. chemrxiv.org

Different colors on the ESP map represent varying electrostatic potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to high electron density, often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, which are prone to nucleophilic attack, are colored blue, indicating electron-deficient areas, such as around acidic hydrogen atoms. deeporigin.com

For 4-Hydroxy-7-methylquinoline-3-carbonitrile, the ESP map would be expected to show significant negative potential (red/yellow) around the oxygen atom of the hydroxyl group, the nitrogen atom of the nitrile group, and the quinoline ring nitrogen. These sites represent the most likely points for interaction with positive charges or electrophiles. A region of strong positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor site. researchgate.netphyschemres.org

Tautomeric Equilibrium Energy Calculations

Many hydroxy-substituted nitrogen heterocycles, including 4-hydroxyquinolines, can exist in different tautomeric forms. For this compound, the primary equilibrium is between the enol (4-hydroxyquinoline) and the keto (4-oxoquinoline or quinolone) forms. researchgate.netresearchgate.net The relative stability of these tautomers significantly influences the molecule's chemical and biological properties.

Quantum chemical calculations are employed to determine the total energies of each tautomer, allowing for the prediction of the predominant form under different conditions (e.g., in the gas phase or in various solvents). researchgate.netnih.gov Theoretical studies on related compounds, such as ethyl 4-oxo-7-methylquinoline-3-carboxylate, have shown a clear preference for the hydroxyquinoline (enol) form. nih.gov This preference is attributed to the greater aromaticity of the enol tautomer, where both rings of the quinoline system maintain their aromatic character. In contrast, the keto form often results in a non-aromatic nitrogen-containing ring. nih.gov The energy difference between the tautomers can be substantial, often in the range of 20-40 kJ/mol, confirming the higher stability of the enol form. nih.gov

Table 2. Calculated Relative Energies for Tautomers of a 7-Methyl-4-hydroxyquinoline Analog. nih.gov
Tautomeric FormRelative Energy (kJ/mol)Predicted Stability
Hydroxyquinoline (Enol)0.00Most Stable
Quinolone (Keto)+38.0Less Stable

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein receptor. ijprajournal.combiointerfaceresearch.com These methods are fundamental in structure-based drug design, providing insights into binding modes, affinities, and the conformational dynamics of the ligand-receptor complex.

Ligand-Target Binding Affinity Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. ijprajournal.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov

Derivatives of the 4-hydroxyquinoline scaffold have been extensively studied as inhibitors of various biological targets, including HIV-1 integrase and reverse transcriptase. nih.govnih.govthieme-connect.com Docking studies on these analogs have revealed that the 4-hydroxy group and an adjacent carbonyl or carboxylate group can act as a crucial metal-chelating pharmacophore, interacting with divalent metal ions in the enzyme's active site. thieme-connect.com The predicted binding affinities for these compounds often fall in the range of -7 to -11 kcal/mol, indicating strong interactions with their respective targets. nih.govnih.gov

Table 3. Example Docking Scores for Quinolone Derivatives Against HIV-1 Reverse Transcriptase. nih.gov
CompoundTarget Receptor (PDB ID)Predicted Binding Affinity (kcal/mol)
Rilpivirine (Standard)HIV-1 RT (4I2P)-9.85
Elvitegravir (B1684570) (Standard)HIV-1 RT (4I2P)-7.54
Quinoline Derivative 1HIV-1 RT (4I2P)-10.67
Quinoline Derivative 2HIV-1 RT (4I2P)-9.52

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org A molecule's flexibility and its preferred conformations are critical for its ability to bind effectively to a receptor. The bioactive conformation, the specific shape the ligand adopts within the binding site, may not be its lowest energy conformation in solution. fiveable.me

The core structure of this compound is largely rigid due to its fused aromatic ring system. However, substituents on this core could introduce degrees of rotational freedom. Computational methods can be used to explore the potential energy surface associated with these rotations, identifying low-energy, stable conformers. mdpi.com Understanding the conformational landscape is crucial because steric hindrance or unfavorable geometries can prevent a molecule from fitting into a receptor's binding site, while conformational adaptability can enhance binding affinity. libretexts.orgmdpi.com For rigid scaffolds like quinoline, the primary flexibility considerations often relate to the orientation of substituents, which can significantly influence interactions with specific amino acid residues in the target protein.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, whose full biological activity profile may not be completely understood, virtual screening serves as a powerful tool to identify novel biological targets. This process typically involves methods like molecular docking, where the three-dimensional structure of the compound is computationally fitted into the binding site of a potential protein target.

The quinoline scaffold, a core component of this compound, is known to exhibit a wide range of pharmacological activities. researchgate.net Computational studies on similar quinoline derivatives have utilized virtual screening to explore potential anticancer activities by targeting proteins such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). benthamscience.comnih.gov In these studies, libraries of quinoline derivatives are docked against the active sites of these receptors to predict their binding affinity. benthamscience.comnih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the interaction strength; a more negative value typically indicates a stronger, more favorable interaction.

For instance, a virtual screening campaign for this compound could involve docking it against a panel of known cancer-related kinases or other enzymes. The results would rank these potential targets based on the predicted binding affinity, prioritizing them for further experimental validation. This approach is cost-effective and rapidly narrows down the possibilities from thousands of potential targets to a manageable number for laboratory testing. healthinformaticsjournal.com Studies on various quinoline derivatives have successfully used this method to identify potent inhibitors for targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR) and mycobacterial ATP synthase. healthinformaticsjournal.comjneonatalsurg.com

Below is a representative data table illustrating the types of results obtained from virtual screening studies on analogous quinoline compounds against various biological targets.

Target ProteinPDB IDBest Docking Score of Analog (kcal/mol)Potential Indication
Epidermal Growth Factor Receptor (EGFR)1M17-9.5Cancer
Plasmodium falciparum DHFR1J3I-10.2Malaria
Mycobacterial ATP synthase4B2R-8.9Tuberculosis
Platelet-Derived Growth Factor Receptor (PDGFR)1E2Q-9.2Gallbladder Cancer

Note: The data in this table is illustrative and based on findings for various quinoline derivatives, not specifically this compound. Docking scores are representative values from computational studies. benthamscience.comjneonatalsurg.com

Pharmacophore Modeling and De Novo Design Principles

Pharmacophore modeling and de novo design are advanced computational strategies that build upon the structural information of a known active compound to discover and design novel drug candidates.

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the nitrile and carbonyl/hydroxyl oxygen), and an aromatic ring system (the quinoline core). nih.gov These features are mapped in 3D space, creating a template. This template can then be used to screen virtual compound libraries to find other structurally diverse molecules that match the pharmacophore and are therefore likely to have similar biological activity. jneonatalsurg.comnih.gov

A pharmacophore model for this compound class would likely include:

One or more hydrogen bond acceptor features.

One hydrogen bond donor feature.

An aromatic ring feature.

This approach has been successfully applied to quinoline derivatives to identify novel antioxidants and inhibitors of enzymes like PfDHFR. jneonatalsurg.comnih.gov By creating a pharmacophore based on known active quinolines, researchers can perform virtual screening to find new chemical scaffolds that fit the model, a process known as scaffold hopping. nih.gov

De Novo Design uses the core scaffold of a molecule like this compound as a starting point for the computational "growth" of novel molecules. nih.gov This method does not rely on existing compound libraries. Instead, algorithms add atoms or molecular fragments to the starting scaffold piece by piece, guided by the structural constraints of a target's binding site. The goal is to design an entirely new molecule that has a high predicted binding affinity and favorable drug-like properties. This technique was used to develop novel 1,4-dihydroquinolin-4-ones as potent inhibitors of the kinesin spindle protein (KSP), a target in cancer therapy. nih.gov The quinoline core served as the anchor, and computational methods explored different substitutions to optimize interactions with the KSP allosteric binding site. nih.gov

Potential Applications of 4 Hydroxy 7 Methylquinoline 3 Carbonitrile in Material Science and Catalysis

Coordination Chemistry and Metal Complex Formation

The structure of 4-Hydroxy-7-methylquinoline-3-carbonitrile is analogous in some respects to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ), a potent bidentate chelating agent. scirp.orgscispace.com The proximity of a hydroxyl group to the heterocyclic nitrogen atom in quinoline (B57606) derivatives creates an ideal pocket for coordinating with a wide variety of metal ions. scispace.comrroij.com This chelating ability is central to its application in coordination chemistry.

The 4-hydroxy-quinoline structure can act as a powerful chelator for various metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form stable chelate complexes with metals such as Zn²⁺, Al³⁺, Cu²⁺, and others. scispace.comnanobioletters.comnih.gov The formation of these complexes is often accompanied by significant changes in the molecule's photophysical properties, a phenomenon that is key to its use in sensing applications. scirp.orgrroij.com

The design of quinoline-based ligands can be tailored for specific metal ions. The substituents on the quinoline ring influence the ligand's electronic properties and steric environment, thereby affecting its binding affinity and selectivity for different metals. For instance, the electron-donating methyl group at the 7-position can enhance the electron density of the aromatic system, potentially modifying the binding characteristics of the ligand. The nitrile group at the 3-position further alters the electronic landscape of the molecule. This tunability allows for the rational design of ligands for targeted applications, from environmental monitoring to biological imaging. nanobioletters.comnih.gov

Table 1: Examples of Quinoline Derivatives as Metal Ion Sensors

Quinoline DerivativeTarget IonSensing MechanismDetection Limit
2-Hydrazinequinoline & 2-hydroxy-5-methylbenzaldehyde (B1329341) derivativeZn²⁺Selective fluorescence enhancement220.6 nM
1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene & 2-(chloromethyl)quinoline (B1294453) derivativeZn²⁺On-off-on fluorescence response35.60 nM
Quinoline-based thiosemicarbazonesF⁻, CN⁻Colorimetric change (colorless to yellow)Fast response (2s for F⁻)

Metal complexes derived from quinoline-based ligands have demonstrated significant potential in catalysis. utripoli.edu.ly Once chelated to a metal center, the quinoline ligand can influence the metal's redox potential and Lewis acidity, thereby modulating its catalytic activity. While specific catalytic applications for complexes of this compound are an emerging area of research, related quinoline complexes have been explored in various organic transformations. The robust and tunable nature of the quinoline scaffold makes it an attractive platform for developing novel catalysts for reactions such as oxidation, reduction, and cross-coupling. acs.org The synthesis of such complexes typically involves reacting the ligand with a metal salt in a suitable solvent, leading to the formation of stable, often octahedral or square planar, coordination compounds. scirp.orgutripoli.edu.ly

Application as a Building Block for Advanced Materials (e.g., polymers, optoelectronic materials)

The unique electronic and photophysical properties of the quinoline core make this compound a valuable building block for creating advanced functional materials. dergipark.org.tr Its rigid, planar structure and propensity for π-π stacking interactions are advantageous for constructing ordered materials with desirable charge-transport characteristics.

Derivatives of this compound can be incorporated into polymer backbones or used as functional pendants to create materials for optoelectronic applications. dergipark.org.tr The hydroxyl and nitrile groups offer reactive sites for polymerization or grafting onto other structures. The resulting materials can exhibit properties suitable for use in organic semiconductors, light-emitting diodes, and photovoltaic cells. The inherent fluorescence of the quinoline core is a particularly valuable feature, enabling the development of emissive polymers and materials for optical devices. dergipark.org.trresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) or Sensors

Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.comuconn.edu The most famous example is Tris-(8-hydroxyquinolinato) aluminum (Alq₃), which is widely used as a stable and efficient green emitter and electron-transporting material. scirp.orgresearchgate.net The this compound structure shares key features with 8-hydroxyquinoline, suggesting its potential utility in OLEDs.

In an OLED device, organic layers are sandwiched between two electrodes. ossila.com When a voltage is applied, electrons and holes are injected into these layers, and their recombination leads to the emission of light. ossila.com Quinoline-based materials can function as the emissive layer (where light is generated), the electron-transport layer (facilitating electron movement), or the host material for a fluorescent or phosphorescent dopant. uconn.eduresearchgate.net The specific emission color and efficiency of a quinoline-based material can be tuned by modifying the substituents on the quinoline ring. ossila.com For example, a blue-emitting quinoline material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), has been successfully used in OLEDs, demonstrating a low turn-on voltage and bright blue emission. uconn.eduresearchgate.net The introduction of the methyl and nitrile groups in this compound would be expected to modulate its electronic structure and, consequently, its electroluminescent properties.

Table 2: Properties of a Quinoline-Based OLED Device

MaterialDevice ConfigurationPeak EmissionCIE CoordinatesTurn-on Voltage
DMeOBQITO/NPB/DMeOBQ/CsF/Al425 nm (Blue)x = 0.155, y = 0.102.8 V

This table showcases the performance of a device using a different quinoline derivative to highlight the potential role of such compounds in OLEDs. uconn.eduresearchgate.net

Chemosensors and Fluorophores based on Quinoline Carbonitrile Core

The intrinsic fluorescence of the quinoline nucleus provides a powerful platform for the development of chemosensors and molecular probes. crimsonpublishers.comnanobioletters.com These sensors operate by translating a specific chemical recognition event, such as binding to a metal ion, into a detectable optical signal, typically a change in fluorescence intensity or color. crimsonpublishers.comnih.gov The quinoline carbonitrile core is particularly effective in this regard.

The sensing mechanism often relies on processes like Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). crimsonpublishers.commdpi.com In a typical CHEF-based sensor, the quinoline ligand itself is weakly fluorescent. Upon chelation with a metal ion, the molecule's structure becomes more rigid, and non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence. rroij.com

The this compound scaffold is well-suited for this purpose. The hydroxy and quinoline nitrogen atoms provide the chelation site, and the extended π-conjugated system with the electron-withdrawing nitrile group can be engineered to produce large Stokes shifts and high quantum yields upon metal binding. nih.govmdpi.com Such fluorophores are essential tools for a variety of applications, including real-time bio-imaging of metal ions in living cells, environmental monitoring, and the development of molecular logic gates. nanobioletters.comnih.gov

Future Directions and Interdisciplinary Research Opportunities for 4 Hydroxy 7 Methylquinoline 3 Carbonitrile

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and material science. najah.edu For 4-Hydroxy-7-methylquinoline-3-carbonitrile, these computational tools offer a powerful approach to accelerate research and development.

Machine learning models can be trained on existing data for quinoline (B57606) derivatives to predict various properties of novel, yet-to-be-synthesized analogues of this compound. tandfonline.com This includes the prediction of biological activity against various targets, as well as key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can virtually screen libraries of potential derivatives, prioritizing those with the highest predicted efficacy and most favorable drug-like properties for synthesis. researchgate.netresearchgate.net This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. najah.edu

Furthermore, AI can be instrumental in devising novel synthetic routes. Retrosynthesis prediction algorithms can propose efficient and innovative pathways to this compound and its derivatives, potentially uncovering more economical and sustainable methods than currently exist. najah.edu Machine learning can also be used to predict the reactive sites of electrophilic aromatic substitution, aiding in the regioselective functionalization of the quinoline core. najah.edu

Table 1: Potential Applications of AI/ML in the Study of this compound

Application AreaAI/ML TechniquePotential Outcome
Lead Optimization Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of novel derivatives. researchgate.net
Pharmacokinetics ADME Prediction ModelsIn silico assessment of drug-likeness and metabolic stability. nih.gov
Synthesis Planning Retrosynthesis AlgorithmsDesign of efficient and novel synthetic pathways. najah.edu
Reaction Optimization Predictive ModelingIdentification of optimal reaction conditions for higher yields.

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, controlled, and sustainable reaction methodologies. The synthesis of this compound stands to benefit significantly from the adoption of these novel approaches.

Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.net The synthesis of quinoline derivatives has been successfully demonstrated using flow chemistry, suggesting that this technology could be applied to the production of this compound with improved efficiency and reproducibility. nanobioletters.com

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.net Iron-catalyzed, visible-light-driven reactions have been employed for the hydroxyalkylation of quinolines, indicating the potential for photocatalytic methods to be used for the functionalization of the this compound scaffold. researchgate.net This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and high temperatures. acs.org

Deepening Understanding of Mechanism of Action for Biological Potential

While quinoline-3-carbonitrile derivatives are known to possess antibacterial and anticancer activities, a detailed understanding of the specific mechanism of action for this compound is an area ripe for investigation. researchgate.netsci-hub.sechemicalbook.comresearchgate.net Future research should focus on elucidating the molecular targets and cellular pathways through which this compound exerts its biological effects.

For its potential antibacterial properties, studies could investigate its interaction with key bacterial enzymes, such as DNA gyrase, a known target for quinolone antibiotics. researchgate.netresearchgate.net Molecular docking and in vitro enzymatic assays can provide insights into the binding affinity and inhibitory potential against such targets. researchgate.net

In the context of anticancer activity, research could explore its effects on various cancer cell lines and identify the signaling pathways that are modulated. sci-hub.se For instance, some quinoline derivatives act as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are implicated in tumor growth and progression. acs.org Investigating whether this compound shares this mechanism or acts through a novel pathway could open up new avenues for cancer therapy.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of chemical processes, aiming to minimize environmental impact. rsc.org The synthesis of this compound can be made more sustainable through several innovative approaches.

The use of greener solvents , such as water or bio-based solvents, in the synthesis of quinolines is a key area of development. rsc.org Additionally, the exploration of catalyst-free or nanocatalyzed reactions can reduce the reliance on potentially toxic and expensive metal catalysts. nih.govbiointerfaceresearch.com For example, the use of zinc oxide nanoparticles as a catalyst in the synthesis of quinoline derivatives has been reported to be efficient and environmentally friendly. biointerfaceresearch.com

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating methods. The application of these green methodologies to the synthesis of this compound would not only be environmentally beneficial but could also lead to more cost-effective production.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleProposed ApplicationPotential Benefit
Safer Solvents Use of water or ethanol-water mixtures. rsc.orgReduced environmental impact and improved safety.
Catalysis Application of reusable nanocatalysts (e.g., ZnO). biointerfaceresearch.comLower catalyst loading and easier product purification.
Energy Efficiency Microwave-assisted or ultrasound-assisted synthesis.Faster reaction times and reduced energy consumption.
Atom Economy One-pot, multicomponent reactions.Minimized waste and increased efficiency.

Expansion into Unexplored Biological or Material Science Applications

The versatile structure of the quinoline nucleus suggests that this compound may have a range of applications beyond its currently presumed biological activities. nih.gov A systematic exploration of its properties could unveil novel uses in both biology and material science.

In the realm of biological applications , the compound could be screened against a broader range of therapeutic targets. Given the diverse activities of quinoline derivatives, it may possess antiviral, antifungal, or anti-inflammatory properties that have yet to be discovered.

In material science , quinoline derivatives have shown promise in several areas. Their ability to adsorb onto metal surfaces makes them potential corrosion inhibitors . najah.edutandfonline.comresearchgate.net The photophysical properties of 4-hydroxyquinolines suggest potential applications in organic electronics , such as in organic light-emitting diodes (OLEDs) or as components in photovoltaic devices. researchgate.netresearchgate.net The nitrogen atom and the polar functional groups in this compound could also make it a candidate for use in sensor technology , for the detection of metal ions or other analytes. nih.govacs.org

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Hydroxy-7-methylquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted aldehydes, malononitrile, and resorcinol derivatives under basic conditions. For example, a three-component reaction using 7-methylquinoline precursors and nitrile donors in ethanol/water mixtures under reflux (80–90°C) yields the target product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1:1 for aldehyde, malononitrile, and resorcinol) and pH control (pH 8–9 using K₂CO₃). Purity is enhanced via recrystallization from ethanol/toluene mixtures (1:2 v/v). Characterization by FT-IR (e.g., nitrile stretch at ~2180 cm⁻¹) and ¹H NMR (quinoline proton signals at δ 6.3–8.2 ppm) confirms structural integrity .

Q. Q2. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Methodological Answer: Ambiguities in regioisomerism or tautomeric forms (e.g., keto-enol tautomerism at the 4-hydroxy position) are resolved via:

  • ¹³C NMR : Differentiation of carbon environments (e.g., carbonyl carbons at ~160–170 ppm vs. aromatic carbons at ~110–140 ppm).
  • IR Spectroscopy : Hydroxy group vibrations (~3300 cm⁻¹) and nitrile stretches (~2180 cm⁻¹).
  • X-ray Crystallography : Definitive confirmation via SHELXL refinement (e.g., bond lengths and angles for quinoline and nitrile groups) .

Advanced Research Questions

Q. Q3. What computational and experimental strategies are recommended for analyzing the regioselectivity of alkylation or acylation reactions on this compound?

Methodological Answer: Regioselectivity in alkylation (e.g., propargylation at the 4-hydroxy group) is influenced by:

  • Electronic Effects : DFT calculations (B3LYP/6-31G*) to map electron density, prioritizing nucleophilic attack at the hydroxyl oxygen.
  • Steric Factors : Molecular docking simulations to assess steric hindrance from the 7-methyl group.
  • Experimental Validation : Kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF), monitored by HPLC to quantify product ratios .

Q. Q4. How can crystallographic data (e.g., SHELXL) resolve discrepancies in reported crystal structures of this compound derivatives?

Methodological Answer: Conflicting data on unit cell parameters or hydrogen-bonding networks are addressed by:

  • High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for improved resolution (<0.8 Å).
  • SHELXL Refinement : Use of the TWIN and BASF commands to model twinning or disorder.
  • Validation Tools : RIGU checks in PLATON to identify over-constrained geometries. Comparative analysis with Cambridge Structural Database (CSD) entries ensures consistency .

Q. Q5. What are the mechanistic insights into the fluorescent properties of this compound when used as a bioimaging probe?

Methodological Answer: Fluorescence arises from π→π* transitions in the quinoline core, modulated by:

  • Substituent Effects : Electron-donating groups (e.g., 7-methyl) enhance quantum yield by reducing non-radiative decay.
  • Solvatochromism : Stokes shift measurements in polar solvents (e.g., DMSO vs. water) to assess polarity-dependent emission.
  • Cell Imaging : Confocal microscopy (λₑₓ = 405 nm, λₑₘ = 500–600 nm) in fixed HeLa cells, with co-staining using DAPI for nucleolar localization validation .

Q. Q6. How do conflicting reports on the antimicrobial activity of this compound derivatives arise, and how can they be reconciled?

Methodological Answer: Discrepancies often stem from:

  • Assay Variability : Differences in MIC determination protocols (e.g., broth microdilution vs. agar diffusion).
  • Structural Modifications : Minor changes (e.g., 3-cyano vs. 3-carboxylate substituents) drastically alter bioactivity.
  • Statistical Analysis : Meta-analysis of dose-response curves (IC₅₀ ± SEM) across studies, using tools like GraphPad Prism to identify outliers .

Methodological Best Practices

Q. Q7. What are the best practices for handling air-sensitive derivatives of this compound during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving reactive intermediates (e.g., Grignard reagents).
  • Stabilization : Add radical inhibitors (e.g., BHT at 0.1 wt.%) to prevent polymerization.
  • Storage : Argon-purged vials with PTFE-lined caps, stored at –20°C in amber glass to prevent photodegradation .

Q. Q8. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FT-IR to monitor reaction progress in real time.
  • Quality Control : Rigorous HPLC-PDA analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) to enforce purity thresholds (>98% by area).
  • DoE Optimization : Response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst loading) .

Data Interpretation and Validation

Q. Q9. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for ¹H NMR calibration.
  • Cross-Validation : Compare with high-field NMR data (e.g., 600 MHz vs. 300 MHz) to resolve splitting ambiguities.
  • Independent Synthesis : Reproduce the compound using literature protocols to confirm spectral reproducibility .

Q. Q10. What statistical frameworks are recommended for analyzing dose-dependent biological effects of this compound derivatives?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (Hill equation) using software like R or Python’s SciPy.
  • Error Propagation : Bootstrap resampling (n = 10,000 iterations) to estimate confidence intervals for IC₅₀ values.
  • Reproducibility : Minimum three biological replicates with technical triplicates to account for experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.